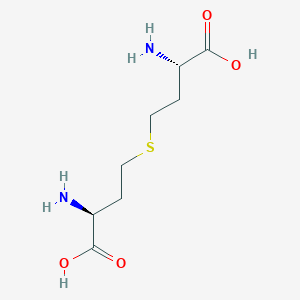

Homolanthionine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

31982-10-2 |

|---|---|

Formule moléculaire |

C8H16N2O4S |

Poids moléculaire |

236.29 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |

Clé InChI |

MBEPFGPQVBIIES-WDSKDSINSA-N |

SMILES isomérique |

C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |

SMILES canonique |

C(CSCCC(C(=O)O)N)C(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of Homolanthionine

Abstract

Homolanthionine is a non-proteinogenic, sulfur-containing amino acid that has garnered increasing interest for its role as a key metabolic indicator in the transsulfuration pathway. Formed from the condensation of two homocysteine molecules, its presence and concentration in biological fluids are intrinsically linked to the metabolism of methionine and the biosynthesis of the gaseous signaling molecule, hydrogen sulfide (H₂S). Elevated levels of this compound serve as a crucial biomarker for severe hyperhomocysteinemia and inborn errors of metabolism, most notably homocystinuria. While not extensively characterized as a direct signaling molecule, its formation reflects the metabolic flux through cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), enzymes pivotal for maintaining sulfur amino acid homeostasis. This guide provides a comprehensive overview of the biosynthesis, biological context, and clinical relevance of this compound, complete with quantitative data, detailed experimental protocols for its measurement, and diagrams of its metabolic and analytical pathways, tailored for researchers and professionals in drug development.

Biosynthesis and Metabolic Context

This compound is synthesized as a byproduct of the transsulfuration pathway, a critical metabolic route for the irreversible conversion of homocysteine to cysteine.[1] Homocysteine itself is a key intermediate derived from the demethylation of the essential amino acid methionine.[2] The metabolic fate of homocysteine is a crucial regulatory node: it can either be remethylated back to methionine or be channeled into the transsulfuration pathway.

The formation of this compound occurs via a γ-replacement reaction where two molecules of L-homocysteine are condensed.[3] This reaction is catalyzed predominantly by cystathionine γ-lyase (CSE), an enzyme known for its substrate promiscuity.[4] To a lesser extent, cystathionine β-synthase (CBS) can also facilitate this reaction under physiological conditions.[3] This reaction also yields hydrogen sulfide (H₂S), a significant gasotransmitter.[5]

The reaction is as follows:

2 L-homocysteine → L-homolanthionine + H₂S

The rate of this reaction is highly dependent on the substrate concentration, meaning that under conditions of elevated homocysteine (hyperhomocysteinemia), the production of this compound increases significantly.[6]

Metabolic Pathway Diagram

The following diagram illustrates the position of this compound within the broader context of methionine metabolism and the transsulfuration pathway.

Biological and Clinical Significance

The primary significance of this compound is its role as a biomarker for disruptions in homocysteine metabolism. It does not appear to have a well-characterized signaling role itself; rather, its presence indicates a specific metabolic state.

-

Biomarker for Hyperhomocysteinemia : The formation of this compound is directly proportional to the concentration of its precursor, homocysteine. In conditions of mild to severe hyperhomocysteinemia—a known risk factor for cardiovascular and neurodegenerative diseases—plasma and urine concentrations of this compound are elevated.

-

Indicator of Homocystinuria : Homocystinuria is a group of inherited metabolic disorders characterized by the body's inability to process methionine properly, leading to a massive accumulation of homocysteine in the blood and urine. The detection of this compound in the urine is a hallmark of classic homocystinuria, which is caused by a deficiency in the CBS enzyme.

-

Link to H₂S Production : The synthesis of this compound is coupled with the production of H₂S from homocysteine.[5] H₂S is a critical gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection.[5] Therefore, this compound levels can indirectly reflect the rate of H₂S biogenesis from homocysteine, a pathway that may become more prominent during hyperhomocysteinemia.[6]

Quantitative Data

While this compound is consistently reported as elevated in homocystinuria, specific concentration ranges in patients are not widely documented. However, data for its precursor, homocysteine, are well-established, and reference ranges for this compound in healthy individuals are available.

| Analyte | Condition | Matrix | Concentration Range |

| Homocysteine | Physiological | Plasma | 5 - 15 µmol/L[5] |

| Mild Hyperhomocysteinemia | Plasma | 15 - 30 µmol/L | |

| Intermediate Hyperhomocysteinemia | Plasma | 30 - 100 µmol/L | |

| Severe Hyperhomocysteinemia / Homocystinuria | Plasma | > 100 µmol/L | |

| This compound | Physiological | Plasma | 5.75 - 32.3 nmol/L |

| Homocystinuria | Urine/Plasma | Significantly elevated |

Experimental Protocols

Accurate quantification of this compound and assessment of the enzymes that produce it are critical for research and clinical diagnostics.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous measurement of total this compound and other sulfur-containing amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.

1. Sample Preparation:

-

Pipette 100 µL of EDTA plasma into a microcentrifuge tube.

-

Add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).

-

To reduce disulfide bonds and release protein-bound forms, add 20 µL of 10% dithiothreitol (DTT) in a borate buffer (pH 9.5). Vortex and incubate at room temperature for 30 minutes.

-

For protein precipitation, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

-

LC System: UPLC/HPLC system.

-

Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size, or equivalent C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 2% B

-

1.0-5.0 min: Linear gradient to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: Return to 2% B

-

6.1-8.0 min: Re-equilibration at 2% B

-

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

This compound: Precursor ion (m/z) 237.1 → Product ion (m/z) 102.1

-

Internal Standard (e.g., ¹³C₄,¹⁵N₂-Homolanthionine): Precursor ion (m/z) 243.1 → Product ion (m/z) 106.1

-

-

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

4. Data Analysis:

-

Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Experimental Workflow Diagram

Protocol 2: Assay for Cystathionine γ-Lyase (CSE) Activity

This protocol measures CSE activity by quantifying one of its reaction products, α-ketobutyrate, generated from its substrate, homocysteine.

1. Reagents:

-

Assay Buffer: 100 mM HEPES buffer, pH 7.4.

-

Substrate Solution: 20 mM L-homocysteine in Assay Buffer (prepare fresh).

-

Cofactor Solution: 2 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer.

-

Enzyme Source: Purified recombinant CSE or tissue/cell lysate.

-

Detection Reagent: 0.1% 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Stop Solution: 2.5 M NaOH.

-

Standard: α-ketobutyrate standard curve (0-100 nmol).

2. Assay Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

850 µL Assay Buffer

-

50 µL Cofactor Solution (PLP)

-

50 µL Enzyme Source

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Substrate Solution (L-homocysteine) to achieve a final concentration of 1 mM.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 500 µL of the Detection Reagent (DNPH). Incubate at room temperature for 10 minutes. This step derivatizes the α-ketobutyrate product.

-

Add 500 µL of Stop Solution (NaOH). The solution will turn brown/red.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

3. Quantification:

-

Measure the absorbance of the supernatant at 515 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of α-ketobutyrate subjected to the same derivatization procedure.

-

Calculate the amount of α-ketobutyrate produced in the enzymatic reaction by interpolating the absorbance value from the standard curve.

-

Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.[4]

Conclusion and Future Directions

This compound is a metabolically significant molecule whose primary role is that of a biomarker indicating flux and potential dysregulation within the transsulfuration pathway. Its formation via the condensation of homocysteine by CSE and CBS directly links it to hyperhomocysteinemia, homocystinuria, and the production of H₂S. While it is not currently recognized to have direct physiological activity, its utility in diagnostics and as an indicator of metabolic stress is clear.

Future research should focus on several key areas:

-

Establishing Precise Clinical Ranges: Large-scale cohort studies are needed to establish definitive concentration ranges for this compound in both healthy populations and in patients with varying degrees of hyperhomocysteinemia and homocystinuria.

-

Investigating Direct Biological Effects: While currently viewed as a byproduct, studies exploring potential direct cellular effects of this compound could reveal novel biological functions.

-

Therapeutic Monitoring: For patients undergoing treatment for homocystinuria (e.g., with pyridoxine or betaine), monitoring this compound levels could provide a more nuanced view of metabolic correction than measuring homocysteine alone.

By further elucidating the dynamics of this compound, researchers and clinicians can gain deeper insights into the complex regulation of sulfur amino acid metabolism and its implications for human health and disease.

References

- 1. Metabolomic Evaluation of the Consequences of Plasma Cystathionine Elevation in Adults with Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound excretion in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Homolanthionine from Homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing amino acid, is emerging as a molecule of significant interest in various physiological and pathological processes. Formed by the condensation of two homocysteine molecules, its biosynthesis is intrinsically linked to the central pathway of sulfur amino acid metabolism, the transsulfuration pathway. This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway from homocysteine, focusing on the enzymatic reactions, quantitative data, experimental protocols, and the broader metabolic context. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of homocysteine metabolism and its byproducts in health and disease.

Core Biosynthetic Pathway

The synthesis of this compound from homocysteine is a γ-replacement reaction catalyzed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes of the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][2] Under physiological conditions, the primary role of these enzymes is the conversion of homocysteine to cysteine.[3][4] However, under conditions of elevated homocysteine levels (hyperhomocysteinemia), the promiscuity of these enzymes allows for alternative reactions, including the formation of this compound.[1][2]

The overall reaction for this compound biosynthesis is:

2 L-Homocysteine → L-Homolanthionine + H₂S

This reaction is particularly noteworthy as it also generates hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions.[5][6]

The Role of Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is the primary enzyme responsible for the final step of the canonical transsulfuration pathway, cleaving cystathionine to produce cysteine.[7] However, CSE can also directly catalyze the condensation of two homocysteine molecules to form this compound and H₂S.[1][2][8] This activity is particularly relevant in the context of hyperhomocysteinemia, where increased substrate availability can drive this alternative reaction.[2]

The Role of Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) catalyzes the first committed step in the transsulfuration pathway, the condensation of serine and homocysteine to form cystathionine.[9][10] While its primary role is in cystathionine synthesis, CBS can also catalyze the condensation of two homocysteine molecules, although this is generally considered a less efficient pathway for this compound production compared to the CSE-catalyzed reaction.[6][10]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in this compound biosynthesis. It is important to note that specific kinetic parameters for the direct synthesis of this compound are not extensively characterized in the literature. The data presented below primarily relate to the production of H₂S from homocysteine, which is stoichiometrically linked to this compound formation in the γ-replacement reaction.

Table 1: Kinetic Parameters of Human Cystathionine γ-Lyase (CSE) for H₂S Production from Homocysteine

| Substrate(s) | Parameter | Value | Reference |

| L-Homocysteine | Vmax (units/mg) | 6.6 ± 0.5 | [1] |

| L-Homocysteine | Km1 (mM) | Not specified | [1] |

| L-Homocysteine | Km2 (mM) | Not specified | [1] |

Note: The unit of activity is defined as the amount of enzyme needed to form 1 μmol of product per minute.[1] The kinetics of H₂S formation from homocysteine by CSE are complex and involve multiple substrate binding sites.

Table 2: Kinetic Parameters of Cystathionine β-Synthase (CBS) for H₂S Production

| Substrate(s) | Parameter | Value | Reference |

| L-Cysteine + L-Homocysteine | Km (Cysteine) | ~3-fold higher than for Serine | [6] |

| L-Cysteine + L-Homocysteine | kcat | ~2-fold lower than for Serine | [6] |

Note: The primary H₂S-producing reaction catalyzed by CBS involves the condensation of cysteine and homocysteine.[6] The condensation of two homocysteine molecules is a less characterized reaction for this enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant Human Cystathionine γ-Lyase (CSE)

This protocol is adapted from methodologies described for the expression of recombinant human CTH in E. coli.[11]

1. Expression: a. Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the human CTH gene. b. Grow the transformed bacteria in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches approximately 0.5. c. Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). d. Continue the culture for an additional 3 hours at 37°C. e. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in a suitable lysis buffer. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate to pellet the cell debris. d. The recombinant CSE can be purified from the soluble fraction using standard chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography if a His-tag is present, followed by size-exclusion chromatography.

Protocol 2: Cystathionine γ-Lyase (CSE) Activity Assay for H₂S and this compound Production

This protocol is based on the methods described by Chiku et al. (2009).[1]

1. H₂S Production Measurement (Lead Sulfide Assay): a. Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 0.4 mM lead acetate, and varying concentrations of L-homocysteine in a final volume of 1 ml. b. Pre-incubate the reaction mixture at 37°C for 4 minutes. c. Initiate the reaction by adding a known amount of purified recombinant CSE (e.g., 20 µg). d. Monitor the formation of lead sulfide (PbS) by measuring the increase in absorbance at 390 nm over time using a spectrophotometer.

2. This compound and other Amino Acid Product Analysis (HPLC): a. Set up enzymatic reactions as described above but without lead acetate. b. Stop the reaction at various time points by adding an equal volume of 10% trichloroacetic acid (TCA). c. Remove the precipitated protein by centrifugation. d. Neutralize the supernatant to pH 7-8. e. Analyze the supernatant for the presence of this compound and other amino acids using High-Performance Liquid Chromatography (HPLC) following o-phthaldialdehyde (OPA) derivatization.[1] f. A standard curve for this compound should be generated to quantify its concentration in the reaction mixture.

Protocol 3: Cystathionine β-Synthase (CBS) Activity Assay

Several commercial kits are available for measuring CBS activity, often by detecting H₂S production. Alternatively, a more specific method involves the direct measurement of cystathionine formation using LC-MS/MS.[12]

LC-MS/MS Method for CBS Activity (adapted from Gvendal et al., 2012): [12] 1. Reaction Setup: a. Prepare cell extracts from tissues or cultured cells. b. Set up the reaction mixture containing cell extract, L-serine, and L-homocysteine in a suitable buffer. c. Incubate at 37°C for a defined period. d. Stop the reaction.

2. Sample Preparation: a. Perform solid-phase extraction to clean up the sample and enrich for cystathionine.

3. LC-MS/MS Analysis: a. Use a C18 column with an ion-pairing agent like nonafluoropentanoic acid for chromatographic separation. b. Employ electrospray ionization (ESI) in positive mode. c. Monitor the specific mass transition for cystathionine for quantification. d. A stable isotope-labeled internal standard for cystathionine should be used for accurate quantification.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the larger metabolic network of methionine metabolism and the transsulfuration pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

References

- 1. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and this compound and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolites lanthionine and this compound and is responsive to the grade of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 4. transsulfuration pathway of homocysteine metabolismRat Genome Database [rgd.mcw.edu]

- 5. Detection of Reaction Intermediates during Human Cystathionine β-Synthase-monitored Turnover and H2S Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 8. Reactome | Excess homocysteine yields this compound and H2S [reactome.org]

- 9. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 10. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cystathionine β-Synthase in Homolanthionine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine β-synthase (CBS) is a pivotal enzyme in sulfur metabolism, primarily catalyzing the condensation of homocysteine and serine to form cystathionine. However, the substrate promiscuity of CBS allows it to catalyze alternative reactions, including the formation of homolanthionine (hLan) through the condensation of two homocysteine molecules. This technical guide provides an in-depth exploration of the role of CBS in hLan synthesis, summarizing the current understanding of the enzymatic mechanism, kinetic parameters, and relevant experimental protocols. It also delves into the potential physiological and pathological relevance of hLan, a less-studied metabolite of the transsulfuration pathway. The guide is intended for researchers, scientists, and drug development professionals interested in the complexities of sulfur amino acid metabolism and its implications for human health and disease.

Introduction: The Versatility of Cystathionine β-Synthase

Cystathionine β-synthase (CBS; EC 4.2.1.22) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that occupies a critical juncture in mammalian sulfur metabolism.[1] Its canonical function is to catalyze the first irreversible step in the transsulfuration pathway: the β-replacement reaction between L-serine and L-homocysteine to produce L-cystathionine and water.[2] This pathway is essential for the conversion of the essential amino acid methionine to cysteine, a precursor for glutathione, taurine, and other vital sulfur-containing compounds.[3]

Beyond this primary role, CBS exhibits significant substrate promiscuity, enabling it to catalyze a range of alternative reactions.[4] These include the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, through the condensation of cysteine and homocysteine.[5] Another such alternative reaction is the formation of the non-proteinogenic amino acid this compound (hLan) from the condensation of two molecules of homocysteine.[6] While the physiological significance of the canonical CBS reaction is well-established, the roles of its alternative reactions and their products, such as hLan, are emerging areas of research.

This guide focuses specifically on the CBS-mediated synthesis of this compound, providing a comprehensive overview of the underlying biochemistry and methodologies for its study.

Enzymatic Synthesis of this compound by CBS

The formation of this compound by CBS is a β-replacement reaction analogous to its canonical activity. In this reaction, one molecule of homocysteine acts as the substrate that binds to the PLP cofactor in the active site, undergoing the elimination of its sulfhydryl group. The resulting aminoacrylate intermediate then reacts with a second molecule of homocysteine, which acts as the nucleophile, to form this compound.

It is important to note that another key enzyme of the transsulfuration pathway, cystathionine γ-lyase (CSE), can also catalyze the formation of this compound from homocysteine.[6] In fact, under conditions of CBS deficiency, elevated levels of urinary this compound have been observed, suggesting a compensatory role for CSE in its synthesis from the accumulating homocysteine.[5]

Comparative Kinetics of CBS Reactions

While extensive kinetic data exists for the canonical reaction of CBS and its H₂S-producing side reactions, specific kinetic parameters for the formation of this compound from two molecules of homocysteine are not well-documented in the current literature. The available data primarily focuses on reactions involving either serine or cysteine as one of the substrates.

| Reaction | Substrates | Products | Km (mM) | Vmax (µmol/h/mg) | kcat (s⁻¹) | Reference |

| Canonical | L-Serine + L-Homocysteine | L-Cystathionine + H₂O | Ser: 0.8-3.0, Hcy: 0.5-2.5 | ~270 | ~2.5 | [7] |

| H₂S Production | L-Cysteine + L-Homocysteine | L-Cystathionine + H₂S | Cys: 2.5-5.0, Hcy: ~1.0 | ~150 | ~1.3 | [7] |

| This compound Formation | L-Homocysteine + L-Homocysteine | L-Homolanthionine + H₂S | Not Available | Not Available | Not Available |

Table 1: Comparative Kinetic Parameters of Human Cystathionine β-Synthase. Note that the kinetic parameters for the canonical and H₂S producing reactions are approximations from multiple sources and can vary based on experimental conditions. Kinetic data for this compound formation is currently not available in the literature.

Experimental Methodologies

In Vitro Assay for this compound Production by CBS

This protocol outlines a general procedure for the in vitro synthesis of this compound using purified CBS and its subsequent quantification by LC-MS/MS.

3.1.1. Reagents and Materials

-

Purified recombinant human CBS enzyme

-

L-homocysteine

-

Pyridoxal 5'-phosphate (PLP)

-

S-adenosyl-L-methionine (SAM), allosteric activator (optional)

-

Tris-HCl buffer (pH 8.0)

-

EDTA

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for sample reduction

-

Internal standard (e.g., ¹³C₄,¹⁵N₂-Homolanthionine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

3.1.2. Enzymatic Reaction Protocol

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and EDTA.

-

Add purified CBS enzyme to the reaction mixture.

-

If investigating the effect of the allosteric activator, add SAM to the desired concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-homocysteine to the desired final concentration.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Collect the supernatant for LC-MS/MS analysis.

3.1.3. Sample Preparation for LC-MS/MS

-

To a defined volume of the supernatant from the enzymatic reaction, add the internal standard.

-

Add a reducing agent (DTT or TCEP) to reduce any disulfide bonds.

-

Perform protein precipitation if not already done with TCA (e.g., with cold acetonitrile).

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Quantification of this compound

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

-

This compound (C₈H₁₆N₂O₄S): Molecular Weight: 236.29 g/mol . The exact MRM transitions will need to be optimized on the specific instrument.

-

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the enzymatic reaction samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Physiological Relevance

The biological role of this compound is not yet well understood, and it is not currently known to be a direct signaling molecule. Its formation is likely a consequence of the substrate promiscuity of CBS and CSE, particularly under conditions of high homocysteine concentrations.

Elevated levels of homocysteine (hyperhomocysteinemia) are a well-established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[8] The increased production of this compound in conditions of CBS deficiency suggests it could serve as a biomarker for disrupted sulfur amino acid metabolism. However, whether this compound itself contributes to the pathophysiology of these conditions or is merely a bystander metabolite remains an active area of investigation. Further research is needed to elucidate any potential biological activities or signaling pathways associated with this compound.

Visualizations

Enzymatic Reactions of Cystathionine β-Synthase

References

- 1. This compound | C8H16N2O4S | CID 90657748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]

- 4. Effect of methionine replacement by homocysteine on the growth of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound excretion in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Presence of Homolanthionine in Fungi and Bacteria: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of homolanthionine, a non-proteinogenic amino acid, within the fungal and bacterial kingdoms. While often considered a metabolic byproduct of the methionine biosynthesis pathway, emerging research suggests a more nuanced role for this sulfur-containing compound. This document provides a comprehensive overview of its biosynthesis, reported concentrations, and the experimental methodologies used for its detection and quantification, alongside a visualization of its metabolic context.

Quantitative Occurrence of this compound

The presence and concentration of this compound can vary significantly between different microbial species and even between wild-type and mutant strains. Below is a summary of available quantitative data.

| Organism | Strain | Condition | Intracellular this compound Concentration | Reference |

| Corynebacterium glutamicum | ΔmcbR (mutant) | Exponential growth | 130 mM | [1] |

| Aspergillus nidulans | Methionine-requiring mutants | - | Accumulation reported (quantitative data not specified) | [2] |

| Escherichia coli | Methionine-requiring mutant | - | Accumulation reported (quantitative data not specified) | [3] |

Note: Data on this compound concentrations in wild-type fungal and bacterial strains are scarce in the current literature. Its presence is often at low, sometimes undetectable, levels under normal physiological conditions.

Biosynthesis and Metabolic Context

This compound is synthesized as a side-product of the methionine biosynthesis pathway, primarily through the action of cystathionine γ-synthase (MetB in bacteria). This enzyme typically catalyzes the condensation of O-succinylhomoserine or O-acetylhomoserine with cysteine to form cystathionine. However, it can also utilize a second molecule of homocysteine as a substrate in place of cysteine, leading to the formation of this compound.

The accumulation of this compound is often observed in mutants with disruptions in the later stages of methionine synthesis, leading to an intracellular buildup of homocysteine. This compound can then be cleaved by cystathionine β-lyase (MetC in bacteria) to yield homocysteine and α-ketobutyrate, linking its metabolism to isoleucine biosynthesis.

Experimental Protocols

The detection and quantification of this compound in microbial samples typically involve metabolite extraction followed by analysis using chromatographic techniques coupled with mass spectrometry.

Metabolite Extraction from Microbial Cells

This protocol provides a general framework for the extraction of amino acids, including this compound, from fungal and bacterial cells.

Materials:

-

Microbial cell culture

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solvent: 75% ethanol, pre-chilled to -20°C or boiling

-

Centrifuge capable of reaching >13,000 x g at 4°C

-

Lyophilizer (optional)

-

Glass beads (for cell disruption, optional)

Procedure:

-

Quenching: Rapidly arrest metabolic activity by adding a known volume of cell culture to 5 volumes of ice-cold 60% methanol.

-

Harvesting: Centrifuge the cell suspension at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Washing: Resuspend the cell pellet in the same volume of cold quenching solution and centrifuge again. This step removes extracellular metabolites.

-

Cell Lysis and Extraction:

-

Cold Extraction: Resuspend the cell pellet in 1 mL of cold 75% ethanol. For robust cells, add glass beads and vortex vigorously for 10 minutes at 4°C.

-

Hot Extraction: Resuspend the cell pellet in 1 mL of boiling 75% ethanol and incubate at 80°C for 5 minutes.

-

-

Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube. The extract can be dried using a centrifugal evaporator or lyophilizer and stored at -80°C until analysis. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) before analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM):

-

This compound Precursor Ion (Q1): m/z 267.1

-

This compound Product Ion (Q3): m/z 134.1 (characteristic fragment)

-

-

Internal Standard: A stable isotope-labeled this compound (e.g., D4-homolanthionine) should be used for accurate quantification.

Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar analytes like amino acids require derivatization to increase their volatility. A common method is silylation.

-

Drying: The dried metabolite extract is placed in a GC vial.

-

Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

-

Reaction: Heat the vial at 70°C for 30 minutes.

-

Analysis: The derivatized sample is then injected into the GC-MS system. The resulting TBDMS-derivatized this compound will have a characteristic mass spectrum that can be used for identification and quantification.

Concluding Remarks

The study of this compound in fungi and bacteria is an evolving field. While its accumulation is prominent in specific metabolic mutants, its role and prevalence in wild-type organisms remain largely uncharacterized. The development and application of sensitive analytical techniques, such as UPLC-MS/MS, are crucial for elucidating the subtle but potentially significant roles of this intriguing metabolite in microbial physiology and metabolism. Further research into the regulation of its biosynthesis and its potential biological activities could open new avenues for understanding microbial sulfur metabolism and may present novel targets for antimicrobial drug development.

References

- 1. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in fungi: accumulation in the methionine-requiring mutants of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of 1-homolanthionine by an Escherichia coli mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Homolanthionine Accumulation in Classical Homocystinuria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classical Homocystinuria, an inborn error of metabolism resulting from deficient cystathionine β-synthase (CBS) activity, is characterized by the accumulation of homocysteine and its metabolites. One such metabolite, homolanthionine, has emerged as a significant biomarker. Its formation is a consequence of alternative metabolic pathways becoming active in response to the primary enzymatic block. This technical guide provides an in-depth analysis of this compound accumulation in homocystinuria patients, detailing the underlying biochemical pathways, presenting quantitative data on its accumulation, and offering a comprehensive experimental protocol for its quantification.

Biochemical Pathway of this compound Formation

In healthy individuals, the primary fate of homocysteine is its condensation with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS) as the first step in the transsulfuration pathway.[1][2][3] However, in classical homocystinuria, the genetic deficiency of CBS leads to a massive buildup of homocysteine.[4][5]

This excess homocysteine becomes a substrate for other enzymes, notably Cystathionine γ-lyase (CTH). Due to substrate promiscuity, CTH catalyzes the condensation of two molecules of L-homocysteine to form L-homolanthionine.[1][6] This alternative pathway is negligible under normal physiological conditions but becomes highly significant in the pathological state of CBS deficiency, leading to a substantial accumulation of this compound.[6]

Quantitative Data Presentation

The blockage of the CBS enzyme and the subsequent shunting of homocysteine through alternative pathways results in a distinct biochemical profile in patients with classical homocystinuria. Quantitative analysis of plasma from these patients reveals a significant elevation of this compound, underscoring its utility as a diagnostic and monitoring biomarker.

| Analyte | Patient Group | Relative Concentration Change | Biological Fluid | Reference |

| This compound | CBS-deficient | 32-fold increase vs. control median | Plasma | [6] |

| Cystathionine | CBS-deficient | Decreased to 46% of control median | Plasma | [6] |

| Lanthionine | CBS-deficient | Decreased to 74% of control median | Plasma | [6] |

| Total Homocysteine | Untreated CBS-deficient | Median 135 µmol/L | Plasma | [7] |

| Methionine | Untreated CBS-deficient | Median 76 µmol/L | Plasma | [7] |

| Total Cysteine | Untreated CBS-deficient | Severely decreased (Median 102 µmol/L ) | Plasma | [7] |

Experimental Protocols

The quantification of this compound and related sulfur-containing amino acids in biological matrices such as plasma, serum, or urine is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] The following protocol outlines a robust method for this analysis, synthesized from established methodologies for amino acid quantification.[10][11][12][13]

Experimental Workflow: LC-MS/MS Quantification

The overall workflow involves sample preparation to reduce disulfide bonds and remove interfering proteins, followed by chromatographic separation and highly specific detection by mass spectrometry.

Detailed Methodology

3.2.1 Materials and Reagents

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), analytical standards for this compound and other amino acids.

-

Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) or a suitable structural analog.

3.2.2 Sample Preparation

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the sample.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, calibrator, and quality control. Vortex briefly.

-

Reduction: To cleave disulfide bonds and liberate bound homocysteine and other thiols, add 50 µL of a reducing agent solution (e.g., 100 mg/mL TCEP in water). Vortex and incubate for 15 minutes at 4°C.[10] This step is crucial for measuring total metabolite concentrations.[4]

-

Protein Precipitation: Add 150 µL of cold (-20°C) acetonitrile containing 1% formic acid to precipitate proteins.[10][11]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3 LC-MS/MS Instrumentation and Conditions

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase column suitable for polar analytes, such as an Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size.[12]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step. The total run time is typically 3-5 minutes.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

3.2.4 Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.

-

Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The accumulation of this compound is a direct and quantifiable consequence of the metabolic dysregulation in classical homocystinuria. Its grossly elevated levels in the plasma of CBS-deficient patients establish it as a valuable biomarker for diagnosis and therapeutic monitoring. The detailed LC-MS/MS protocol provided herein offers a robust and sensitive method for its quantification, enabling researchers and drug development professionals to accurately assess the biochemical phenotype of homocystinuria and evaluate the efficacy of novel therapeutic interventions.

References

- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Homocystinuria - Wikipedia [en.wikipedia.org]

- 5. Orphanet: Homocystinuria due to cystathionine beta-synthase deficiency [orpha.net]

- 6. researchgate.net [researchgate.net]

- 7. Homocystinuria due to cystathionine beta-synthase deficiency: novel biochemical findings and treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying Homocysteine Methionine Cycle Metabolites in Plasma and CSF - Creative Proteomics [creative-proteomics.com]

- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 13. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of homolanthionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a non-proteinogenic sulfur-containing amino acid. It is structurally similar to lanthionine but with an additional methylene group in its backbone. This compound is formed in mammals, including humans, through a side reaction of the transsulfuration pathway, where two molecules of homocysteine are condensed. This reaction is catalyzed by the enzyme cystathionine γ-lyase (CSE), particularly under conditions of elevated homocysteine levels (hyperhomocysteinemia). While not incorporated into proteins, this compound is of significant interest to researchers due to its association with metabolic disorders and its potential role as a biomarker. This guide provides a detailed overview of the known physical and chemical properties of this compound, methods for its analysis, and its biological context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of comprehensive experimental data for this specific compound.

Table 1: General and Physical Properties of L-Homolanthionine

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄S | PubChem[1] |

| Molecular Weight | 236.29 g/mol | PubChem[1] |

| Appearance | White crystalline solid (predicted) | General amino acid properties |

| Melting Point | 269-272 °C (decomposes) | ChemBK[2] |

| Boiling Point | 499.5 ± 45.0 °C (predicted) | ChemBK[2] |

| Density | 1.374 ± 0.06 g/cm³ (predicted) | ChemBK[2] |

| Solubility | Data not available. Expected to be soluble in water and insoluble in nonpolar organic solvents. | General amino acid properties[3][4] |

Table 2: Acid-Base Properties of L-Homolanthionine

| Property | Value | Notes |

| pKa₁ (-COOH) | ~1.92 (predicted) | Predicted value for one of the carboxylic acid groups.[2] |

| pKa₂ (-COOH) | Not available | Expected to be similar to the pKa of the γ-carboxyl group of glutamic acid (~4.1). |

| pKa₃ (-NH₃⁺) | Not available | Expected to be in the range of 9-10, similar to other α-amino groups. |

| pKa₄ (-NH₃⁺) | Not available | Expected to be in the range of 9-10, similar to other α-amino groups. |

| Isoelectric Point (pI) | Not available | Calculation requires all pKa values. Based on the available predicted pKa and comparison to similar amino acids, the pI is estimated to be in the acidic to neutral range. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. The following information is based on predictions and analysis of similar compounds.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: Protons alpha to the amino and carboxyl groups would appear around 3.5-4.0 ppm. Methylene protons adjacent to the sulfur atom would likely resonate around 2.5-3.0 ppm, while other methylene protons in the carbon chain would be further upfield.

-

¹³C NMR: The carbonyl carbons of the carboxylic acid groups would have chemical shifts in the range of 170-180 ppm. The alpha-carbons attached to the nitrogen atoms would be expected around 50-60 ppm. Carbons adjacent to the sulfur atom would appear in the 30-40 ppm range.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the [M+H]⁺ ion would be observed at m/z 237.0903. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 235.0758.

-

Fragmentation Pattern: The fragmentation of this compound in tandem mass spectrometry (MS/MS) would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂). Cleavage of the carbon-sulfur bond and bonds within the amino acid backbone would also be expected, providing structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not standardized. The following are proposed methodologies based on established biochemical and analytical techniques.

Enzymatic Synthesis of L-Homolanthionine

This protocol is based on the known catalytic activity of cystathionine γ-lyase (CSE).

Objective: To synthesize L-homolanthionine from L-homocysteine using recombinant human cystathionine γ-lyase.

Materials:

-

Recombinant human cystathionine γ-lyase (CSE)

-

L-homocysteine

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Reaction tubes

-

Water bath or incubator at 37°C

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

-

Add L-homocysteine to the reaction mixture to the desired final concentration.

-

Initiate the reaction by adding a purified preparation of recombinant human CSE.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using HPLC.

Purification of this compound by Ion-Exchange Chromatography

This protocol describes a general method for purifying amino acids from a reaction mixture.[5][6][7]

Objective: To purify this compound from the enzymatic synthesis reaction mixture.

Materials:

-

Strong cation exchange chromatography column

-

Elution buffers of increasing pH and/or ionic strength (e.g., sodium citrate or lithium citrate buffers)

-

Fractions collector

-

HPLC or other analytical method for detecting this compound

Procedure:

-

Equilibrate the cation exchange column with a low pH starting buffer.

-

Load the supernatant from the synthesis reaction onto the column. This compound, being positively charged at low pH, will bind to the resin.

-

Wash the column with the starting buffer to remove any unbound contaminants.

-

Elute the bound amino acids using a gradient of increasing pH or ionic strength.

-

Collect fractions and analyze each fraction for the presence of this compound.

-

Pool the fractions containing pure this compound and desalt if necessary.

Analysis of this compound by Reverse-Phase HPLC

This is a common method for the analysis of amino acids, often requiring pre-column derivatization.[8][9][10]

Objective: To quantify the amount of this compound in a sample.

Materials:

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV or fluorescence detector

-

Mobile phases (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid)

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

-

This compound standard

Procedure:

-

Derivatize the sample containing this compound (and the standard) with the chosen derivatizing agent according to the manufacturer's protocol. This adds a chromophore or fluorophore to the amino acid.

-

Inject the derivatized sample onto the equilibrated reverse-phase HPLC column.

-

Elute the derivatized amino acids using a gradient of increasing organic solvent (e.g., acetonitrile).

-

Detect the derivatized this compound using the UV or fluorescence detector at the appropriate wavelength.

-

Quantify the amount of this compound by comparing the peak area to that of the known standard.

Signaling Pathways and Biological Relevance

This compound is intrinsically linked to the transsulfuration pathway , a key metabolic route for the metabolism of sulfur-containing amino acids.[11][12][13] This pathway converts homocysteine, derived from methionine, to cysteine.

The formation of this compound is a side reaction of this pathway, catalyzed by cystathionine γ-lyase (CSE) . Under normal physiological conditions, CSE primarily catalyzes the conversion of cystathionine to cysteine. However, in states of hyperhomocysteinemia (elevated homocysteine levels), CSE can catalyze the condensation of two homocysteine molecules to form this compound and hydrogen sulfide (H₂S).[14][15]

This compound Formation and the Transsulfuration Pathway

Caption: Formation of this compound via the transsulfuration pathway.

Connection to Hydrogen Sulfide (H₂S) Signaling

The enzymatic formation of this compound from two molecules of homocysteine by CSE also produces hydrogen sulfide (H₂S).[16][17][18] H₂S is now recognized as an important gaseous signaling molecule, or "gasotransmitter," with roles in vasodilation, neuromodulation, and cytoprotection. The increased production of this compound during hyperhomocysteinemia is therefore directly linked to an altered production of H₂S, which may contribute to the pathophysiology of diseases associated with high homocysteine levels.

Caption: Link between this compound formation and H₂S signaling.

Conclusion

This compound is a metabolite of the transsulfuration pathway that serves as a potential biomarker for hyperhomocysteinemia. While comprehensive experimental data on its physical and chemical properties are still emerging, its biochemical context is well-established. The analytical methods described in this guide provide a framework for researchers to synthesize, purify, and quantify this compound, enabling further investigation into its physiological roles and its utility in clinical diagnostics and drug development. The connection between this compound formation and H₂S signaling highlights a potentially important area for future research in cardiovascular and neurological diseases.

References

- 1. This compound | C8H16N2O4S | CID 90657748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-homolanthionine [chembk.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pickeringlabs.com [pickeringlabs.com]

- 6. 193.16.218.141 [193.16.218.141]

- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 13. researchgate.net [researchgate.net]

- 14. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and this compound and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Hydrogen Sulfide Ameliorates Homocysteine-Induced Cardiac Remodeling and Dysfunction [frontiersin.org]

- 17. Homocysteine and hydrogen sulfide in epigenetic, metabolic and microbiota related renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Homolanthionine in Sulfur Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homolanthionine, a sulfur-containing amino acid, emerges as a critical, albeit often overlooked, metabolite in the intricate network of sulfur amino acid metabolism. Primarily synthesized from the condensation of two homocysteine molecules, its formation is intrinsically linked to the transsulfuration pathway and hydrogen sulfide (H₂S) biogenesis. This technical guide provides a comprehensive overview of this compound's metabolic significance, detailing its biosynthesis, the enzymes governing its formation, and its association with hyperhomocysteinemia. We present quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved metabolic pathways to facilitate a deeper understanding and spur further research into its potential as a biomarker and therapeutic target.

Introduction

The metabolism of sulfur-containing amino acids, primarily methionine and cysteine, is fundamental to numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. Within this metabolic framework, the transsulfuration pathway plays a central role in converting homocysteine to cysteine, with cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) as the key enzymatic players.[1][2] Under conditions of elevated homocysteine, a condition known as hyperhomocysteinemia, CSE can utilize homocysteine as a substrate to produce this compound and H₂S.[3][4] The presence of this compound has been notably detected in the urine of patients with homocystinuria, an inherited metabolic disorder.[3] This guide delves into the core aspects of this compound metabolism, providing the necessary technical details for researchers in the field.

Biosynthesis of this compound

This compound is formed through a γ-replacement reaction where two molecules of L-homocysteine are condensed, a reaction catalyzed by cystathionine γ-lyase (CSE, EC 4.4.1.1).[4] This reaction is particularly prominent under conditions of hyperhomocysteinemia, where the elevated concentration of homocysteine drives this alternative substrate utilization by CSE.[4]

The Role of Cystathionine γ-Lyase (CSE)

CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically catalyzes the cleavage of cystathionine to cysteine, α-ketobutyrate, and ammonia as the final step of the reverse transsulfuration pathway.[5] However, its substrate specificity is broad, allowing it to act on homocysteine, especially at high concentrations. The γ-replacement reaction of two homocysteine molecules by CSE yields this compound and hydrogen sulfide (H₂S).[3][4]

Regulation of this compound Synthesis

The synthesis of this compound is intricately regulated by the availability of its precursor, homocysteine, and the activity of CSE.

-

Substrate Availability: The rate of this compound synthesis is directly influenced by the concentration of homocysteine. In normo-homocysteinemic conditions, this pathway is minor. However, with increasing grades of hyperhomocysteinemia, the contribution of homocysteine to reactions catalyzed by CSE, including this compound formation, increases significantly.[4]

-

Allosteric Regulation of CSE: Recent studies have identified allosteric binding pockets on CSE, suggesting that its activity can be modulated by small molecules.[6][7] While specific allosteric regulators of the this compound-producing activity have not been fully elucidated, this presents a potential avenue for therapeutic intervention.

-

Post-Translational Modification of CSE: Persulfidation of CSE has been shown to inhibit its activity, representing a potential negative feedback mechanism for H₂S production.[8] This modification could indirectly affect this compound synthesis.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data related to the enzymes and metabolites involved in this compound metabolism.

| Enzyme | Substrate(s) | Product(s) | Km (mM) | kcat (s⁻¹) | Reference(s) |

| Cystathionine γ-Lyase (CSE) | L-Homocysteine (γ-replacement) | This compound, H₂S | 11 ± 1 | 1.6 ± 0.1 | [3] |

| Cystathionine γ-Lyase (CSE) | L-Cystathionine | L-Cysteine, α-ketobutyrate, NH₃ | 0.28 ± 0.03 | 1.9 ± 0.1 | [3] |

| Cystathionine γ-Lyase (CSE) | L-Cysteine (β-replacement) | Lanthionine, H₂S | 2.2 ± 0.3 | 0.09 ± 0.01 | [3] |

| Cystathionine β-Synthase (CBS) | L-Serine, L-Homocysteine | L-Cystathionine, H₂O | 1.2 (L-Ser), 2.0 (L-Hcy) | - | [4] |

| Cystathionine β-Synthase (CBS) | L-Cysteine, L-Homocysteine | L-Cystathionine, H₂S | - | 55 | [9] |

Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for key enzymes in sulfur amino acid metabolism.

| Metabolite | Biological Matrix | Condition | Concentration Range (µmol/L) | Reference(s) |

| Homocysteine (total) | Plasma | Normal | 5 - 15 | [10] |

| Homocysteine (total) | Plasma | Hyperhomocysteinemia | > 15 | [10] |

| Homocysteine (total) | Plasma | Classical Homocystinuria | > 100 | [11] |

| Methionine | Plasma | Normal | ~30 | [10] |

| Methionine | Plasma | Classical Homocystinuria | > 400 (can reach >1000) | [10][11] |

| This compound | Urine | Classical Homocystinuria | Detected, but not quantified | [3] |

Table 2: Metabolite Concentrations. This table provides typical concentration ranges for this compound and related metabolites in human biological fluids under various conditions. Quantitative data for this compound remains limited.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the activity of related enzymes.

Quantification of this compound by HPLC (Adapted Protocol)

This protocol is adapted from methods used for the quantification of other sulfur-containing amino acids like homocysteine and methionine, as a specific, detailed protocol for this compound is not widely available.[12][13][14]

Objective: To quantify the concentration of this compound in plasma or urine.

Principle: Thiols in the sample, including this compound, are reduced and then derivatized with a fluorescent tag. The derivatized amino acids are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.

Materials:

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10% w/v)

-

Trichloroacetic acid (TCAA) solution (10% w/v) with 1 mM EDTA

-

Sodium hydroxide (NaOH) solution (1.55 M)

-

Borate buffer (0.125 M, pH 9.5) with 4 mM EDTA

-

7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) solution (10 mg/mL in borate buffer)

-

Perchloric acid (0.8 M)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.1

-

Mobile Phase B: 0.1 M potassium dihydrogen phosphate, pH 2.1, mixed with acetonitrile (1:1)

-

This compound standard

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add 10 µL of 10% TCEP solution.

-

Incubate at 4°C for 30 minutes to reduce disulfide bonds.

-

Add 100 µL of cold 10% TCAA with 1 mM EDTA to precipitate proteins.

-

Centrifuge at 21,000 x g for 5 minutes.

-

-

Derivatization:

-

Transfer 100 µL of the clear supernatant to a new tube.

-

Add 20 µL of 1.55 M NaOH.

-

Add 250 µL of 0.125 M borate buffer.

-

Add 10 µL of SBD-F solution and vortex immediately.

-

Incubate at 60°C for 60 minutes in the dark.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

-

Use a gradient elution with Mobile Phases A and B to separate the derivatized amino acids.

-

Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound standard.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

-

Analysis of this compound by Mass Spectrometry (Adapted Protocol)

This protocol is a general guideline adapted from procedures for other amino acids and would require optimization for this compound.[15][16][17]

Objective: To identify and quantify this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: this compound is separated from other sample components by liquid chromatography and then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its fragments allows for highly specific and sensitive quantification.

Materials:

-

Sample preparation reagents as described in the HPLC protocol (without derivatization).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reverse-phase LC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound standard.

-

Isotopically labeled this compound internal standard (if available).

Procedure:

-

Sample Preparation:

-

Prepare protein-free supernatant from plasma or urine as described in the HPLC protocol (steps 1a-1d).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Use a gradient elution with Mobile Phases A and B to separate the analytes.

-

Set the mass spectrometer to operate in positive ion mode.

-

Use selected reaction monitoring (SRM) to detect the transition of the this compound precursor ion to its specific product ions. The exact m/z values will need to be determined using a this compound standard.

-

-

Quantification:

-

Prepare a standard curve using the this compound standard.

-

If an internal standard is used, add a known amount to all samples and standards.

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Cystathionine γ-Lyase (CSE) Activity Assay

Objective: To measure the H₂S-producing activity of CSE from homocysteine.

Principle: The H₂S produced from the CSE-catalyzed reaction of homocysteine is measured spectrophotometrically using the lead sulfide method.

Materials:

-

Purified CSE or cell/tissue lysate containing CSE.

-

HEPES buffer (100 mM, pH 7.4).

-

L-homocysteine solution.

-

Lead acetate solution (0.4 mM).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4) and 0.4 mM lead acetate.

-

Add varying concentrations of L-homocysteine to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of CSE.

-

Immediately monitor the increase in absorbance at 390 nm for 3-5 minutes. The increase in absorbance is due to the formation of lead sulfide (PbS).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the specific activity of the enzyme (e.g., in µmol H₂S produced/min/mg protein).

Signaling Pathways and Metabolic Maps

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PathWhiz [smpdb.ca]

- 3. This compound excretion in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 6. Allosteric activators of cystathionine γ lyase to augment endogenous hydrogen sulfide and inhibit pathologic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cystathionine γ-lyase-derived H2S negatively regulates thymic egress via allosteric inhibition of sphingosine-1-phosphate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homocystinuria - Wikipedia [en.wikipedia.org]

- 11. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Intracellular Accumulation of Homolanthionine and its Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homolanthionine, a sulfur-containing amino acid, emerges as a significant metabolite in the context of hyperhomocysteinemia, a condition broadly implicated in a spectrum of vascular and neurodegenerative diseases. Formed from the condensation of two homocysteine molecules, its intracellular accumulation is particularly prominent in genetic disorders of methionine metabolism, such as classical homocystinuria caused by cystathionine β-synthase (CBS) deficiency. While research has extensively focused on the pathological ramifications of its precursor, homocysteine, the direct physiological and pathological roles of this compound are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of intracellular this compound accumulation, its metabolic origins, and its downstream cellular effects, including the induction of endoplasmic reticulum stress, potential for protein modification, and impact on mitochondrial function. This document aims to equip researchers, scientists, and drug development professionals with a detailed resource, encompassing quantitative data, experimental methodologies, and visual representations of the key pathways involved, to facilitate further investigation into this compound as a potential biomarker and therapeutic target.

Introduction

This compound is a non-proteinogenic amino acid synthesized from the condensation of two molecules of L-homocysteine. This reaction is catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), key players in the transsulfuration pathway. Under physiological conditions, the levels of this compound are typically low. However, in states of elevated homocysteine (hyperhomocysteinemia), particularly due to genetic defects like CBS deficiency, the synthesis and subsequent accumulation of this compound are significantly increased. Patients with homocystinuria have been observed to excrete elevated levels of this compound in their urine, highlighting its potential as a biomarker for this metabolic disorder. While the toxic effects of homocysteine are well-documented, the specific contributions of this compound to cellular dysfunction are an emerging area of research. This guide will delve into the knowns and unknowns of intracellular this compound accumulation and its consequences.

Biosynthesis and Metabolism of this compound

The primary pathway for this compound synthesis involves the enzymatic condensation of two homocysteine molecules. This process is intrinsically linked to the metabolism of methionine and the transsulfuration pathway.

The Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route for the conversion of methionine to cysteine. Homocysteine is a key intermediate in this pathway. CBS catalyzes the condensation of homocysteine with serine to form cystathionine, which is then converted to cysteine by CSE.

This compound Synthesis

In conditions of hyperhomocysteinemia, the canonical function of CBS is overwhelmed. Both CBS and CSE can catalyze a side reaction where two molecules of homocysteine condense to form this compound and hydrogen sulfide (H₂S).[1] This reaction becomes more prominent as intracellular homocysteine concentrations rise.

Figure 1: Metabolic pathway showing the synthesis of this compound from homocysteine.

Quantitative Data on this compound and Related Metabolites

Specific quantitative data on the intracellular accumulation of this compound remains limited in the scientific literature. Most studies have focused on the concentration of total homocysteine in plasma and tissues. However, data from animal models of CBS deficiency provide insights into the metabolic dysregulation that leads to this compound production.

| Metabolite | Model System | Condition | Tissue/Fluid | Concentration/Change | Reference |

| Total Homocysteine | CBS+/- mice | Control Diet | Plasma | 4.27 ± 0.27 µM | [2] |

| Total Homocysteine | CBS+/- mice | High Methionine Diet | Plasma | 61.45 ± 17.46 µM | [2] |

| Total Homocysteine | CBS+/+ mice | Control Diet | Plasma | 3.15 ± 0.35 µM | [2] |

| Total Homocysteine | CBS+/+ mice | High Methionine Diet | Plasma | 10.7 ± 2.24 µM | [2] |

| Homocysteine | CBS+/- mice | Control Diet | Liver | 2.68 ± 0.44 nmol/mg protein | [2] |

| Homocysteine | CBS+/- mice | High Methionine Diet | Liver | 2.7 ± 0.22 nmol/mg protein | [2] |

| Homocysteine | CBS+/+ mice | Control Diet | Liver | 1.39 ± 0.15 nmol/mg protein | [2] |

| Homocysteine | Wild-type rats | Methionine-enriched diet | Plasma | 12.45 ± 3.9 µmol/L | [3] |

| Homocysteine | Wild-type rats | Control diet | Plasma | 6.98 ± 0.57 µmol/L | [3] |

| Homocysteine | C57BL/6 mice | Methionine (0.5%) for 2 months | Plasma | Increased | [4] |

| Homocysteine | C57BL/6 mice | Methionine (1%) for 2, 4, 6 months | Plasma | Increased | [4] |

| Homocysteine | C57BL/6 mice | Methionine (0.5%) for 2 months | Frontal Cortex | Increased | [4] |